3-Mercapto-2-(methylamino)propanoic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-cysteine Hydrochloride, is primarily used as an intermediate in the preparation of analogs of pyochelin . Pyochelin is a siderophore produced by Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans . Siderophores are iron-chelating compounds that are secreted by microorganisms and plants, and play a crucial role in controlling the bioavailability of iron, which is essential for growth and survival .
Mode of Action
Pyochelin and its analogs have the ability to bind Fe ions and facilitate their uptake by Pseudomonas aeruginosa .
Biochemical Pathways
The compound likely participates in the iron acquisition pathways of Pseudomonas aeruginosa through its involvement in the synthesis of pyochelin analogs . Iron acquisition is a vital process for many bacteria, including Pseudomonas aeruginosa, and siderophores like pyochelin play a key role in this process .
Result of Action
The primary result of the action of this compound is the synthesis of pyochelin analogs . These analogs can chelate iron ions, facilitating their uptake by Pseudomonas aeruginosa . This can influence the growth and survival of these bacteria.
Action Environment
The action of this compound is likely to be influenced by environmental factors such as the presence of iron ions and the pH of the environment. The compound is air sensitive and hygroscopic , indicating that it may be unstable in the presence of air and moisture. It should be stored under an inert atmosphere and in a freezer at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated amines.
Scientific Research Applications
3-Mercapto-2-(methylamino)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Similar structure but lacks the methylamino group.
N-Acetylcysteine: Contains an acetyl group instead of a methylamino group.
Cysteamine: Similar thiol group but different overall structure.
Uniqueness
3-Mercapto-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both a thiol and a methylamino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVXTJDDOYGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.